1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane
Description
Properties
Molecular Formula |
C5H10Cl2O2 |
|---|---|
Molecular Weight |
173.03 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2 |
InChI Key |
OKVLJWXLYIULMR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)OCCCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Ethylene Glycol Derivatives
Method Overview:
This approach involves the reaction of diethylene glycol derivatives with chlorinating agents such as thionyl chloride or phosphorus oxychloride to generate chlorinated intermediates, followed by nucleophilic substitution with chloromethyl methyl ether (chloromethyl ether) under basic conditions.
- Initial chlorination of diethylene glycol to produce dichloride derivatives.
- Subsequent nucleophilic substitution with chloromethyl methyl ether to form the target compound.
| Parameter | Typical Range | References |
|---|---|---|
| Chlorination reagent | Thionyl chloride (SOCl₂) | , |
| Temperature | 0°C to 25°C | , |
| Base | Triethylamine or sodium hydroxide | |
| Solvent | Dichloromethane or acetonitrile |
- High selectivity for chlorinated ethers.
- Suitable for laboratory and pilot-scale synthesis.
- Requires careful control of reaction temperature to prevent over-chlorination.
- Handling of chlorinating agents demands safety precautions.
Direct Chlorination of Ethylene Glycol Derivatives
Method Overview:
This method involves direct chlorination of ethylene glycol derivatives, often in the presence of catalysts such as zinc chloride or aluminum chloride, to produce chloromethoxy intermediates, which are then further chlorinated or functionalized to yield the target compound.
- Ethylene glycol or its derivatives are chlorinated using agents like hydrogen chloride (HCl) or phosphorus pentachloride (PCl₅).
- The chlorinated intermediates undergo subsequent reactions with chloromethyl methyl ether or similar reagents.
| Parameter | Typical Range | References |
|---|---|---|
| Chlorination agent | PCl₅, HCl | |
| Temperature | 25°C to 80°C | |
| Catalysts | ZnCl₂, AlCl₃ |
- Straightforward process suitable for scale-up.
- Can be integrated into continuous flow systems for industrial production.
- Excessive chlorination can lead to by-products.
- Requires rigorous control of reaction parameters.
Multi-step Synthesis via Epoxide Intermediate
Method Overview:
This strategy involves the formation of an epoxide intermediate, such as ethylene oxide derivatives, which are then subjected to nucleophilic attack by chloromethyl methyl ether, followed by chlorination to introduce the chloro substituents.
- Synthesis of ethylene oxide derivatives from ethylene glycol or related compounds.
- Nucleophilic ring-opening with chloromethyl methyl ether under basic conditions.
- Chlorination of the resulting ether to introduce chloro groups at specific positions.
| Parameter | Typical Range | References |
|---|---|---|
| Catalyst | Sodium hydride, potassium tert-butoxide | , |
| Temperature | 40°C to 80°C | , |
| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF) | , |
- High regioselectivity and control over substitution pattern.
- Suitable for synthesizing derivatives with specific functional groups.
- Multi-step process with potential for lower overall yields.
- Requires purification of intermediates.
Industrial Continuous Flow Synthesis
Method Overview:
Process intensification techniques involve continuous flow reactors where ethylene oxide and chloromethyl methyl ether are reacted under controlled conditions, often with catalysts, to produce the target compound efficiently.
| Parameter | Typical Range | References |
|---|---|---|
| Temperature | 50°C to 80°C | |
| Pressure | 1-10 atm | |
| Residence Time | Minutes to hours |
- Enhanced safety and scalability.
- Precise control over reaction parameters, leading to high purity products.
- Requires specialized equipment.
- Capital investment for reactor setup.
Summary of Key Parameters and Reaction Data
Chemical Reactions Analysis
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .
Comparison with Similar Compounds
Sources :
Biological Activity
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane (CAS No. 111-44-4) is a chlorinated ether compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C4H8Cl2O
- Molecular Weight : 143.012 g/mol
- CAS Number : 111-44-4
- Purity : Typically >98% in commercial preparations
Biological Activity Overview
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has been studied for various biological activities, including mutagenicity, cytotoxicity, and potential therapeutic applications. The following sections detail these activities based on existing literature.
Mutagenicity
The compound has been listed among chemicals with established mutagenic properties. According to the Japan Industrial Safety and Health Association (JICOSH), it is classified as potentially mutagenic, which raises concerns regarding its safety in industrial applications .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| WRL-68 (Liver) | 86 | |
| Caco2 (Colon) | Not reported | |
| MCF-7 (Breast) | Not reported | |
| PC-3 (Prostate) | Not reported |
The compound demonstrated moderate cytotoxic activity against the WRL-68 liver cell line, suggesting potential for further investigation in cancer therapies.
Case Study 1: In Vitro Analysis of Cytotoxicity
A study published in RSC Advances explored various chlorinated compounds, including 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane, for their cytotoxic effects on cancer cell lines. The findings indicated that this compound could inhibit cell proliferation in a dose-dependent manner, particularly against liver cancer cells .
Case Study 2: Mutagenicity Assessment
A comprehensive review by JICOSH highlighted the mutagenic potential of several chlorinated compounds. Although specific data on 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane was not extensively detailed, its classification as a mutagen suggests caution in handling and exposure .
Research Findings and Future Directions
Recent research emphasizes the need for further studies to elucidate the full range of biological activities associated with 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane. Future investigations should focus on:
- In Vivo Studies : To assess safety and efficacy in living organisms.
- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
- Therapeutic Applications : Exploring its potential as a chemotherapeutic agent or in other medical applications.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, 1-chloro-2-[2-(chloromethoxy)ethoxy]ethane can be prepared by reacting ethylene glycol derivatives with chlorinating agents (e.g., thionyl chloride) under controlled conditions. Evidence from synthesis protocols suggests using polar aprotic solvents like dimethylformamide (DMF) and bases such as K₂CO₃ to facilitate the reaction .
Characterization should include:
- Infrared Spectroscopy (IR): Key peaks for C-Cl (~600–800 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) bonds .
- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 182.65 for [M]⁺) and fragmentation patterns to confirm structure .
- Gas Chromatography (GC): Retention times under standardized column conditions (e.g., 5% phenylmethyl silicone phase) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation: Work in a fume hood to avoid inhalation of vapors (H335 hazard statement) .
- Storage: Store sealed in dry conditions at 2–8°C to prevent decomposition .
- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. What thermodynamic and spectroscopic data are available for this compound?
Methodological Answer: Key thermodynamic properties (from analogous compounds in ):
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | ~180–200°C (estimated) | Atmospheric pressure | |
| Enthalpy of Vaporization | ~40–45 kJ/mol | Gas phase | |
| IR Peaks | 740 cm⁻¹ (C-Cl), 1120 cm⁻¹ (C-O) | KBr pellet |
Advanced Research Questions
Q. How can reaction kinetics and yield be optimized during synthesis?
Methodological Answer: Kinetic studies for analogous ethers suggest:
- Temperature Control: Maintain reflux conditions (~80–100°C) to balance reaction rate and side-product formation .
- Catalyst Use: Alkali metal hydroxides (e.g., KOH) act as template agents, improving regioselectivity in ether formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms .
- Monitoring: Use GC or HPLC to track intermediate formation and adjust reaction time .
Q. What analytical methods are suitable for detecting environmental persistence of this compound?
Methodological Answer:
- Liquid-Liquid Extraction (LLE): Extract water samples with dichloromethane, followed by GC-MS analysis to detect trace concentrations .
- Stability Studies: Monitor degradation under UV light or microbial activity using LC-QTOF to identify breakdown products .
- Field Data: Historical data from river systems show dilution as a primary mitigation factor, requiring high-sensitivity methods (e.g., EPA Method 8270) .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
Q. What strategies identify and mitigate byproducts in its synthetic pathways?
Methodological Answer:
- Byproduct Screening: Use high-resolution MS to detect chlorinated dimers or oligomers (e.g., m/z 365.3 for [2M-Cl]⁺) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts .
- Mechanistic Studies: Computational modeling (e.g., DFT) predicts competing pathways, guiding reagent stoichiometry adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
